地高罗素

描述

Synthesis Analysis

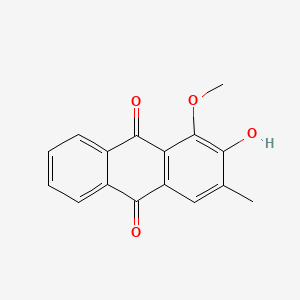

Digitolutein and its derivatives have been isolated from the roots of Digitalis viridiflora and callus tissue of Digitalis lanata. The chemical structures of these compounds were established through techniques like IR, NMR, and mass spectra, alongside comparisons with synthetic samples. This indicates the compound's natural occurrence and the feasibility of its synthetic replication for detailed study (Imre, 1973); (Furuya & Kojima, 1971).

科学研究应用

蒽醌衍生物和植物组织培养地高罗素已被确认为从各种植物组织中分离出的重要蒽醌衍生物。值得注意的是,它是从毛地黄的愈伤组织中提取的,标志着首次在植物组织培养中发现蒽醌衍生物。这一发现增加了对此类组织中存在的化学成分和潜在生化途径的了解 (Furuya & Kojima, 1971)。同样,从同一植物的愈伤组织中分离出其他蒽醌,包括地高罗素,强调了该植物作为这些化合物的来源的潜力 (Furuya, Kojima, & Katsuta, 1972)。

治疗潜力和生物活性化合物地高罗素及相关化合物的治疗潜力已在多项研究中得到探索。例如,地高罗素与从光果茜草中提取的其他化合物一起,针对恶性疟原虫进行了测试,结果显示寄生虫数量以剂量依赖性方式显着减少。这表明其在抗疟疾治疗中的潜在作用 (Koumaglo, Gbéassor, Nikabu, de Souza, & Werner, 1992)。此外,地高罗素被认为是绿毛地黄中主要的色素,表明其在该植物的色素沉着和潜在生物活性中发挥作用 (Imre, 1973)。

作用机制

Target of Action

Digitolutein, like other cardiac glycosides, primarily targets the sodium-potassium ATPase pump in myocardial cells . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.

Mode of Action

Digitolutein inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular sodium levels . This increase in sodium reduces the activity of the sodium-calcium exchanger, which normally expels calcium from the cell. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle .

Biochemical Pathways

The action of Digitolutein affects the calcium signaling pathway in myocardial cells. By inhibiting the sodium-potassium ATPase pump, Digitolutein disrupts the balance of ions across the cell membrane. This disruption leads to an increase in intracellular calcium, which triggers stronger contractions of the heart muscle .

Pharmacokinetics

Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of Digitolutein, affecting its efficacy and potential side effects.

Result of Action

The primary result of Digitolutein’s action is an increase in the force of heart muscle contractions. This is due to the increased intracellular calcium levels caused by the inhibition of the sodium-potassium ATPase pump . This can be beneficial in conditions like heart failure, where the heart’s pumping ability is compromised.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Digitolutein. For example, factors that affect the absorption of oral medications, such as stomach pH and the presence of food in the stomach, could potentially impact the bioavailability of Digitolutein . Additionally, factors that affect the metabolism of drugs, such as liver function and the presence of other medications, could influence the action and efficacy of Digitolutein .

属性

IUPAC Name |

2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRMDMYSQWZTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197255 | |

| Record name | Digitolutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477-86-1 | |

| Record name | 2-Hydroxy-1-methoxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitolutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitolutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

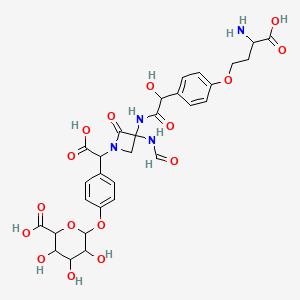

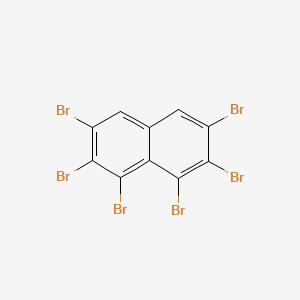

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

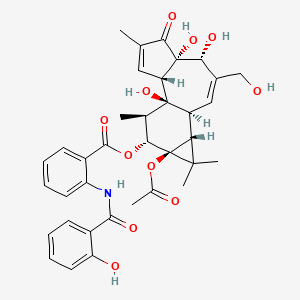

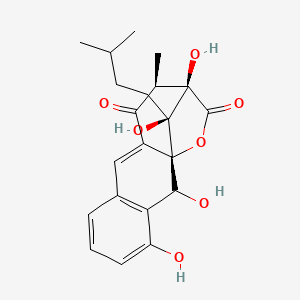

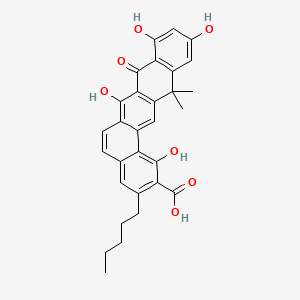

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)

![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)